molecular formula C25H32ClFO5 B1669188 Clobetasol propionate CAS No. 25122-46-7

Clobetasol propionate

Cat. No. B1669188
CAS RN: 25122-46-7
M. Wt: 466.96998
InChI Key: FKWXHUWJFNMNSE-NQNWYGNOSA-N
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Description

Clobetasol propionate is a corticosteroid used to treat skin conditions such as eczema, contact dermatitis, seborrheic dermatitis, and psoriasis . It is applied to the skin as a cream, ointment, or shampoo . Use should be short term and only if other weaker corticosteroids are not effective .


Synthesis Analysis

The synthesis of clobetasol propionate involves a reaction where the raw material betamethasone sulfonate completely reacts. The temperature is controlled to be about 30 ℃, and dichloromethane is concentrated under reduced pressure. The concentrated dichloromethane is rectified at a rectification position, and the rectified and recovered dichloromethane is used in the reaction .


Molecular Structure Analysis

Clobetasol propionate has a molecular formula of C25H32ClFO5 and a molar mass of 466.97 g·mol −1 .


Chemical Reactions Analysis

In the synthetic process of clobetasol propionate, methanol, acetone, methylene chloride, diisopropyl ether, ethyl acetate, and n,n-dimethylformamide (DMF) are used . All six residual solvents exhibited complete separation, displaying strong linearity and achieving high recovery rates .


Physical And Chemical Properties Analysis

Clobetasol propionate is a prednisolone derivative with higher specificity for glucocorticoid receptors than mineralocorticoid receptors . It has demonstrated superior activity compared to fluocinonide .

Scientific Research Applications

Efficacy in Scalp Psoriasis

Clobetasol propionate has been evaluated for its effectiveness in treating moderate to severe scalp psoriasis. A study involving 378 patients demonstrated significant clearing of psoriasis symptoms with the use of clobetasol propionate 0.05% scalp application (Olsen et al., 1991).

Treatment of Skin Diseases

It is recognized as the most potent topical steroid, successfully applied in treating skin diseases like atopic dermatitis, psoriasis, and vulvar lichen sclerosus. Its efficacy is attributed to its anti-inflammatory, immunosuppressive, and antimitotic effects (Pels, Sterry, & Lademann, 2008).

Novel Delivery Systems

Research has focused on developing new delivery systems for clobetasol propionate to improve its efficacy and reduce side effects. For instance, lipid-loaded microspheres and emulgel formulations have been studied for their potential in providing prolonged release and reducing systemic absorption (Campisi et al., 2004) (Badilli, Şen, & Tarimci, 2011).

Use in Alopecia Treatment

Clobetasol propionate has been studied for its effectiveness in treating alopecia totalis/universalis. A study found that clobetasol propionate 0.05% ointment under occlusion was effective in inducing hair regrowth in patients with severe forms of alopecia areata (Tosti, Piraccini, Pazzaglia, & Vincenzi, 2003).

Enhancing Neural Stem Cell and Oligodendrocyte Differentiation

An intriguing application of clobetasol propionate is its potential to enhance the differentiation of neural stem cells (NSCs) and oligodendrocytes. This discovery suggests possible therapeutic benefits in neurological disorders affecting these cells (Shi et al., 2019)

Future Directions

Clobetasol propionate is a commonly used corticosteroid known for its effectiveness as a topical agent for addressing external skin inflammation, allergies, and fungal infections . It has been frequently and illicitly incorporated into various commercially available products, including infant skincare products, skin brightening products, and cosmetics, to achieve enhanced therapeutic outcomes .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUOGMQLZIXBE-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045907
Record name Clobetasol propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
Record name Clobetasol propionate
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Clobetasol Propionate

CAS RN

25122-46-7
Record name Clobetasol propionate
Source CAS Common Chemistry
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Record name Clobetasol propionate [USAN:USP:JAN]
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Record name Clobetasol propionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01013
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Record name Clobetasol propionate
Source EPA DSSTox
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Record name 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
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Record name CLOBETASOL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779619577M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,200
Citations
P Cell - 2008 - vaccinehaffkine.com
8. Analysis Report:: Manufactures should submit copy of Drugs analysis report Io each consignee for each batch supplied with copy of the same along with invoice to Managing Director, …
Number of citations: 46 www.vaccinehaffkine.com
SR Feldman, BA Yentzer - American journal of clinical dermatology, 2009 - Springer
… the efficacy of clobetasol propionate lotion and clobetasol propionate emollient cream in … to treatment with clobetasol propionate lotion, vehicle lotion, or clobetasol propionate cream for …
Number of citations: 75 link.springer.com
M Lebwohl, D Sherer, K Washenik… - International journal …, 2002 - Wiley Online Library
… A clobetasol propionate foam product is as effective as clobetasol propionate solution in the … If clobetasol propionate foam proved to be effective at these sites, physicians would need to …
Number of citations: 87 onlinelibrary.wiley.com
JA Carruthers, PJ August, RC Staughton - Br Med J, 1975 - bmj.com
… Summary Topical application of clobetasol propionate in a strength of 0 05% in cream or … Three volunteers applied 90 g clobetasol propionate cream weekly to their limbs (fig 1). In …
Number of citations: 144 www.bmj.com
EB Melian, CM Spencer, B Jarvis - American Journal of Clinical …, 2001 - Springer
▴ Clobetasol propionate foam (clobetasol foam), a new formulation of the superpotent corticosteroid, has anti-inflammatory, antipruritic and vasoconstrictive properties. It was reported …
Number of citations: 36 link.springer.com
A Tosti, BM Piraccini, M Pazzaglia… - Journal of the American …, 2003 - Elsevier
… evaluate the efficacy of clobetasol propionate 0.05% ointment … to apply 2.5 g of clobetasol propionate to the right side of the … Conclusion: Our study shows that clobetasol propionate 0.05…
Number of citations: 246 www.sciencedirect.com
N Lowe, SR Feldman, D Sherer, J Weiss… - Journal of …, 2005 - Taylor & Francis
… lotion compared to that of clobetasol propionate emollient cream and … clobetasol propionate lotion, 81 with clobetasol propionate cream and 29 with the vehicle. Clobetasol propionate …
Number of citations: 39 www.tandfonline.com
U Badıllı, T Şen, N Tarımcı - Aaps Pharmscitech, 2011 - Springer
… Clobetasol propionate which is a superpotent topical corticosteroid is widely … clobetasol propionate and to reduce systemic absorption and side effects of the drug. Clobetasol propionate …
Number of citations: 66 link.springer.com
MA Gonzalez-Moles, P Morales… - Oral Surgery, Oral …, 2002 - Elsevier
… We used a topical mouthwash containing 0.05% clobetasol propionate to treat patients with severe erosive lesions of the oral mucosa who would normally be selected for systemic …
Number of citations: 158 www.sciencedirect.com
MC Fontana, K Coradini, SS Guterres… - Journal of …, 2009 - ingentaconnect.com
… skin uptake of clobetasol propionate from cream containing … that the entrapment of clobetasol propionate in solid lipid … was to develop new clobetasol propionate-loaded nanocarriers. …
Number of citations: 99 www.ingentaconnect.com

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